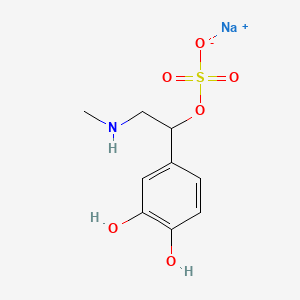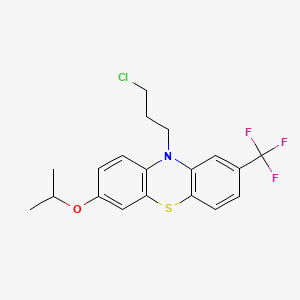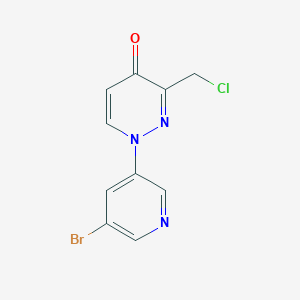![molecular formula C38H58N2O6 B13851703 rac-(2,3)-Dihydro Tetrabenazine [Cis/Trans Mixture]](/img/structure/B13851703.png)
rac-(2,3)-Dihydro Tetrabenazine [Cis/Trans Mixture]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(2,3)-Dihydro Tetrabenazine [Cis/Trans Mixture] is a compound that belongs to the class of vesicular monoamine transporter 2 (VMAT2) inhibitors. It is a derivative of tetrabenazine, which is used primarily in the treatment of hyperkinetic movement disorders such as chorea associated with Huntington’s disease . The compound exists as a mixture of cis and trans isomers, which can interconvert under certain conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2,3)-Dihydro Tetrabenazine involves the formylation of 2-(3,4-dimethoxyphenyl)-ethylamine with formic acid . This is followed by a series of reactions including cyclization and reduction to yield the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations.
Industrial Production Methods
Industrial production of rac-(2,3)-Dihydro Tetrabenazine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the purity and yield of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Rac-(2,3)-Dihydro Tetrabenazine undergoes various chemical reactions including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced forms of the compound .
Applications De Recherche Scientifique
Rac-(2,3)-Dihydro Tetrabenazine has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on neurotransmitter release and uptake in neuronal cells.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
The compound exerts its effects by inhibiting the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of monoamines such as dopamine, norepinephrine, and serotonin into synaptic vesicles . By inhibiting VMAT2, rac-(2,3)-Dihydro Tetrabenazine reduces the release of these neurotransmitters, thereby modulating neuronal activity and reducing hyperkinetic movements .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabenazine: The parent compound, used for similar therapeutic purposes.
Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.
Valbenazine: Another VMAT2 inhibitor used for the treatment of tardive dyskinesia.
Uniqueness
Rac-(2,3)-Dihydro Tetrabenazine is unique due to its mixture of cis and trans isomers, which can interconvert under certain conditions. This property can influence its pharmacological activity and stability .
Propriétés
Formule moléculaire |
C38H58N2O6 |
|---|---|
Poids moléculaire |
638.9 g/mol |
Nom IUPAC |
(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol;(2R,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/2C19H29NO3/c2*1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h2*8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+;14-,16-,17-/m00/s1 |
Clé InChI |
USYMQMAHCMMAEK-UIDBFIARSA-N |
SMILES isomérique |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1O)OC)OC.CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1O)OC)OC |
SMILES canonique |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC.CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


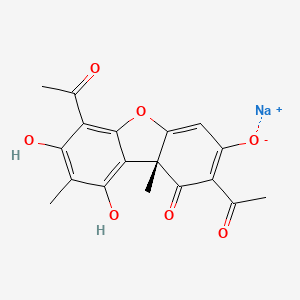
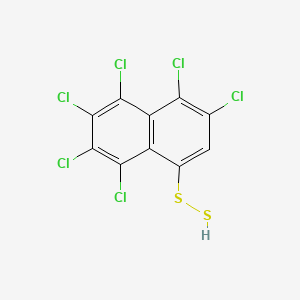
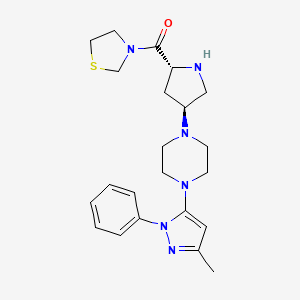
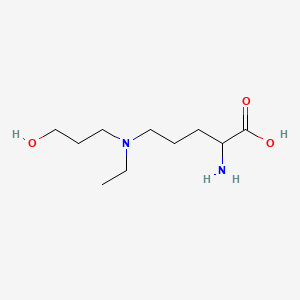
![4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine](/img/structure/B13851636.png)
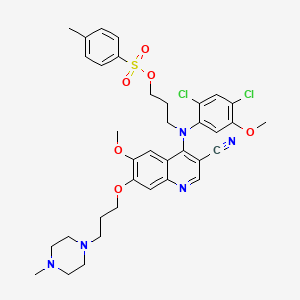
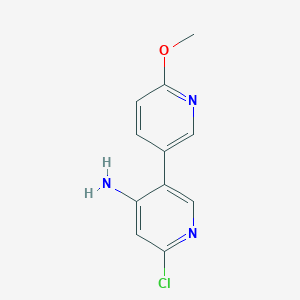
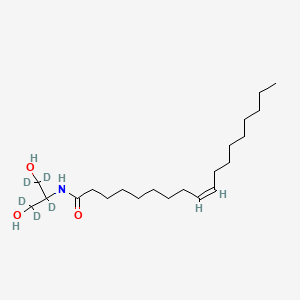

![11-ent-Mifepristone-5-chloro-3,2'-[1,3]dioxolane](/img/structure/B13851659.png)
![6-[5-(2-carboxyethenyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851666.png)
